fenylbenzamine

Phenylbenzamines are a class of organic compounds characterized by the presence of a benzene ring attached to a phenylethylamine moiety. These compounds exhibit diverse biological activities and have found applications in various fields due to their structural diversity. Structurally, they typically consist of a benzene nucleus fused with a phenylethylamine group, which can be modified at several positions to generate isomers with varying properties.

In medicinal chemistry, phenylbenzamines are of particular interest as potential therapeutic agents for treating certain conditions such as hypertension and neurodegenerative diseases. Their pharmacological actions often involve interactions with neurotransmitter systems, particularly in the regulation of acetylcholine levels. Research into these compounds continues to explore their mechanisms of action and development of more selective derivatives.

Due to their structural complexity and functional versatility, phenylbenzamines play a significant role in both academic research and pharmaceutical drug discovery efforts. Their ability to modulate various physiological processes makes them valuable tools for understanding the underlying biochemical pathways involved in disease states.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

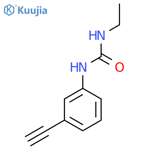

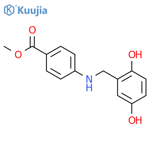

|

Benzoic acid,2-[[(3,4-dimethoxyphenyl)methyl]amino]- | 23145-60-0 | C16H17NO4 |

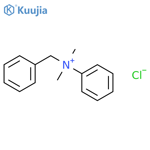

|

Benzyldimethylanilinium Chloride | 3204-68-0 | C15H18ClN |

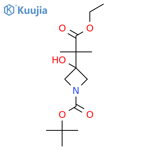

|

2-Phenylbenzylaminomethylimidazoline methanesulfonate | 3131-32-6 | C18H23N3O3S |

|

Adaphostin | 241127-58-2 | C24H27NO4 |

|

Tyrphostin AG 957 | 140674-76-6 | C15H15NO4 |

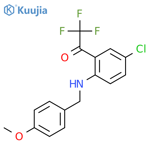

|

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline | 173676-54-5 | C16H13ClF3NO2 |

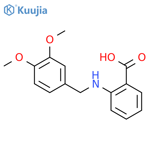

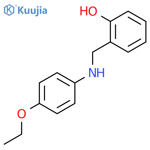

|

2-{(4-ethoxyphenyl)aminomethyl}phenol | 104768-31-2 | C15H17NO2 |

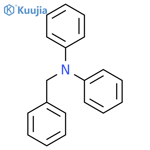

|

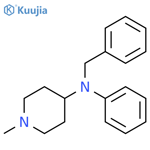

N-Benzyl-N-phenylaniline | 606-87-1 | C19H17N |

|

Benzenemethanamine, 2-chloro-N-(4-methoxyphenyl)- | 61298-18-8 | C14H14ClNO |

|

Bamipine | 4945-47-5 | C19H24N2 |

Gerelateerde literatuur

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

Aanbevolen leveranciers

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten